Etiocholenic acid

描述

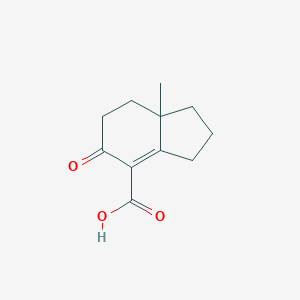

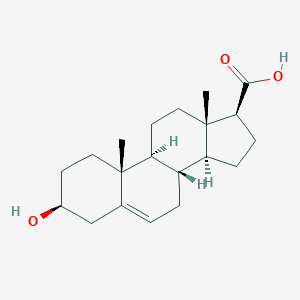

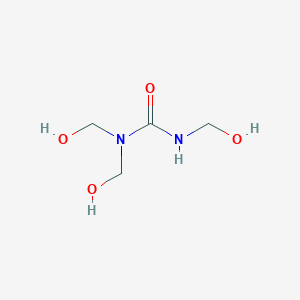

Etiocholenic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that it is a type of fatty acid that is naturally found in the human body . It is produced by the oxidation of other types of fatty acids and is an intermediate in the synthesis of sex hormones .

Biochemical Pathways

Etiocholenic acid is involved in the biochemical pathways related to the synthesis of sex hormones . It is produced by the oxidation of other types of fatty acids

属性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMOLZNAUACBCR-WQBJWTDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-79-8 | |

| Record name | Etiocholenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the antiserum generated against etiocholenic acid?

A1: Researchers successfully developed an anti-etiocholenic acid antiserum by immunizing rabbits with an this compound-polylysine complex. [] This antiserum demonstrated specificity towards the ring A structure of cholesterol and the hydroxyl (OH) group at the C3 position. [] This specificity suggests potential applications in immunological studies targeting cholesterol-containing structures.

Q2: How does the anti-etiocholenic acid antiserum compare to anti-cholesterol succinate antiserum in terms of specificity?

A2: While both antisera target cholesterol-related structures, they exhibit distinct specificities. The anti-etiocholenic acid antiserum primarily recognizes the ring A structure and the C3 OH group of cholesterol. [] In contrast, the anti-cholesterol succinate antiserum shows specificity towards the side chain of cholesterol, similar to that found in cholesterol esters. [] This difference highlights the ability to generate antibodies with fine-tuned specificities against different regions of the cholesterol molecule.

Q3: Can these antisera differentiate between cholesterol and its esterified form?

A3: Yes, the research suggests that the anti-cholesterol succinate antiserum can differentiate between cholesterol and cholesterol esters. Experiments using liposomes containing cholesterol or cholesterol esters demonstrated that only liposomes with cholesterol esters were recognized by the anti-cholesterol succinate antiserum. [] This observation further supports the specificity of this antiserum towards the side chain present in cholesterol esters.

Q4: What insights did the research using these antisera provide about the surface of low-density lipoprotein (LDL)?

A4: Researchers observed that anti-LDL antiserum exhibited antibody-like activities against both cholesterol and cholesterol esters. [] Further investigation revealed that anti-LDL antiserum contains two distinct types of antibodies: one specific to the cholesterol skeleton and the other specific to the entire cholesterol ester structure. [] Interestingly, only the anti-cholesterol succinate antibody, not the anti-etiocholenic acid antibody, could bind to LDL. [] This finding suggests that the cholesterol ester side chain, rather than the cholesterol ring A structure, is exposed on the surface of LDL particles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)

![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)